molecular formula C7H6F3NO B1420477 2-Methoxy-6-(trifluoromethyl)pyridine CAS No. 34486-18-5

2-Methoxy-6-(trifluoromethyl)pyridine

Cat. No. B1420477
CAS RN: 34486-18-5
M. Wt: 177.12 g/mol
InChI Key: VBEYJZVICNLLDA-UHFFFAOYSA-N
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Description

2-Methoxy-6-(trifluoromethyl)pyridine is a chemical compound with the CAS Number: 34486-18-5. Its molecular weight is 177.13 and its IUPAC name is methyl 6-(trifluoromethyl)-2-pyridinyl ether . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, including 2-Methoxy-6-(trifluoromethyl)pyridine, is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of 2-Methoxy-6-(trifluoromethyl)pyridine is characterized by the presence of a fluorine atom and a pyridine in its structure . The InChI code for this compound is 1S/C7H6F3NO/c1-12-6-4-2-3-5 (11-6)7 (8,9)10/h2-4H,1H3 .


Physical And Chemical Properties Analysis

2-Methoxy-6-(trifluoromethyl)pyridine is a liquid at room temperature . Its molecular weight is 177.13 . The compound’s unique physical and chemical properties are thought to be due to the combination of the unique characteristics of the fluorine atom and the pyridine moiety .

Scientific Research Applications

Synthesis and Biological Activity

2-Methoxy-6-(trifluoromethyl)pyridine derivatives have been synthesized and studied for their antibacterial and antifungal activities. Some derivatives demonstrated moderate activity against both Gram-positive and Gram-negative bacteria, as well as fungi, suggesting potential applications in medicine and agriculture (Bhuva et al., 2015).

Corrosion Inhibition

Pyridine derivatives, including those related to 2-Methoxy-6-(trifluoromethyl)pyridine , have been investigated for their corrosion inhibition properties. Studies on mild steel in hydrochloric acid environments revealed that these derivatives are effective corrosion inhibitors, with potential applications in industrial chemistry and engineering (Ansari et al., 2015).

Catalysis and Industrial Chemistry

New iron-based bis(imino)pyridine and acetyliminopyridine complexes related to 2-Methoxy-6-(trifluoromethyl)pyridine have been synthesized and demonstrated as active catalysts for the oligomerization of ethylene, suggesting their utility in polymer production and industrial chemistry (Bluhm et al., 2004).

Synthetic Chemistry and Medicinal Applications

The compound has served as a building block for the synthesis of trifluoromethyl-substituted aminopyrroles, which hold promise in various medicinal and synthetic chemistry applications (Khlebnikov et al., 2018).

Magnetism Studies

2-Methoxy-6-(trifluoromethyl)pyridine derivatives have been used in synthesizing tetranuclear lanthanide(III) complexes, contributing to the understanding of magnetic properties and molecular magnetism (Goura et al., 2014).

Organometallic Chemistry

The compound's derivatives have been utilized in the synthesis of potential hemilabile (imino)pyridine palladium(II) complexes, providing insights into ethylene dimerization and organometallic catalysis (Nyamato et al., 2015).

X-ray Diffraction Studies

2-Methoxy-6-(trifluoromethyl)pyridine derivatives have been subjected to X-ray diffraction studies, highlighting their molecular structure and potential for further applications in material science and chemistry (Bakharev et al., 2008).

Safety And Hazards

2-Methoxy-6-(trifluoromethyl)pyridine is considered hazardous. It has been associated with skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity, particularly affecting the respiratory system .

Future Directions

The demand for TFMP derivatives, including 2-Methoxy-6-(trifluoromethyl)pyridine, has been increasing steadily in the last 30 years. It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

2-methoxy-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO/c1-12-6-4-2-3-5(11-6)7(8,9)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBEYJZVICNLLDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675079
Record name 2-Methoxy-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-6-(trifluoromethyl)pyridine

CAS RN

34486-18-5
Record name 2-Methoxy-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxy-6-(trifluoromethyl)pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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